2-Bromo-5-(ethylsulfonyl)aniline
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-(ethylsulfonyl)aniline typically involves the bromination of 5-(ethylsulfonyl)aniline. The reaction conditions often include the use of bromine or a bromine source in a suitable solvent, such as acetic acid or dichloromethane, at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Bromo-5-(ethylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
2-Bromo-5-(ethylsulfonyl)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(ethylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and ethylsulfonyl group play crucial roles in its reactivity and binding affinity . The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity .
Comparison with Similar Compounds
2-Bromo-5-(ethylsulfonyl)aniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
5-(Ethylsulfonyl)aniline: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.
2-Chloro-5-(ethylsulfonyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its dual functional groups that enable diverse chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-5-ethylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINGNOVTNXNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289713 | |
Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-50-2 | |
Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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